デキサメタゾン酢酸エステル

概要

説明

Dexamethasone Acetate is a glucocorticosteroid that is used to treat many different inflammatory conditions such as allergic disorders and skin conditions . It is also used to treat ulcerative colitis, arthritis, lupus, psoriasis, and breathing disorders . Dexamethasone Acetate is a common component of ointments, creams, lotions, aerosols, and microemulsions .

Synthesis Analysis

Dexamethasone Acetate can be synthesized using various methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry . In one study, nanocrystals of Dexamethasone Acetate were synthesized by a high-pressure homogenizer (HPH) method in surfactant poloxamer 188 (P188) solid dispersion .Molecular Structure Analysis

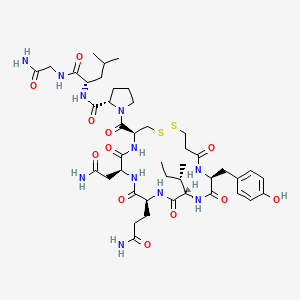

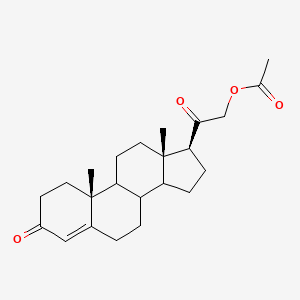

The molecular structure of Dexamethasone Acetate is similar to other corticosteroids such as hydrocortisone and prednisolone . The 3D and 2D structures of Dexamethasone Acetate can be found in various scientific literature .Chemical Reactions Analysis

Dexamethasone Acetate is known to be susceptible to hydrolysis and oxidation under certain conditions . A high-performance liquid chromatographic method has been developed for the quantitative determination of Dexamethasone Acetate in pharmaceutical formulations .科学的研究の応用

骨形成と再生

デキサメタゾン(DEX)は、骨リモデリングにおいて骨誘導剤として広く使用されている、よく知られた抗炎症薬および免疫抑制薬です . ナノ粒子、マイクロ粒子、足場などの薬物送達システムで使用され、骨形成を促進します . DEXの骨折修復におけるメカニズムと、骨再生および骨形成過程におけるDEX含有アプローチの潜在的なアウトカムも研究されています .

骨誘導

DEXが骨誘導を促進する役割は、骨形成タンパク質(BMP)との相互作用を通じて実証されています。BMPは、間葉系幹細胞を骨形成細胞に分化させる上で重要な役割を果たす、形質転換成長因子-β(TGF-β)ファミリーのメンバーです .

薬物送達システム

マイクロおよびナノ粒子、足場などのDEX組み込み型薬物送達技術は、骨欠損の治療に大きな期待が寄せられています . これらのシステムは、DEXの安定性の向上、適切な濃度レベルでの制御放出、治療部位への標的化送達、細胞毒性の抑制、DEXの全身的な副作用の予防など、いくつかの利点を提供します .

皮膚炎症治療

デキサメタゾンは、皮膚炎症の治療において高い抗炎症効果があります . しかし、その使用は、リバウンド効果、酒さ、紫斑、血糖値の上昇と関連しています . デキサメタゾン関連の副作用を軽減し、治療の抗炎症効果を改善するために、このコルチコステロイドとオレイン酸を含むナノキャリアが開発されました .

ナノテクノロジーアプローチ

ナノカプセルとナノエマルジョンは、in vitroアッセイにおいて、理論値に近いデキサメタゾン含有量とデキサメタゾンの制御放出を示しました . ジェランガムベースのハイドロゲルは、ナノ構造化システムを使用するために首尾よく調製されました .

血管性浮腫と頭蓋内圧亢進の管理

デキサメタゾンは、脳腫瘍患者の血管性浮腫と頭蓋内圧亢進の管理に最も一般的に使用されるコルチコステロイドです . また、手術後(放射線療法を開始する前に)、特に腫瘍が著しい質量効果を発揮する患者に使用されます .

作用機序

Target of Action

Dexamethasone acetate primarily targets the glucocorticoid receptor . This receptor is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Mode of Action

Dexamethasone acetate, being a glucocorticoid, binds to the glucocorticoid receptor, leading to changes in gene expression . The binding of dexamethasone acetate to its receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like dexamethasone acetate include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

Dexamethasone acetate affects several biochemical pathways. It inhibits the nuclear factor kappa B (NF-kB), a pro-inflammatory transcription factor . By doing so, it reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects . Furthermore, dexamethasone acetate has been shown to suppress the activity of the potassium channel Kv1.3, which regulates calcium influx, a key process in T cell activation .

Pharmacokinetics

Dexamethasone acetate exhibits time-dependent pharmacokinetics, with its clearance being influenced by the activity of CYP3A, an enzyme involved in its metabolism . When dexamethasone acetate is persistently administered, the activity of CYP3A can be induced, leading to auto-induction and time-dependent clearance of the drug . The bioavailability of oral dexamethasone is reported to be good, making oral administration a practical alternative to intravenous administration .

Result of Action

The molecular and cellular effects of dexamethasone acetate’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, it modulates the transcription of target genes, leading to decreased production of pro-inflammatory cytokines and reduced immune cell activity . This results in decreased inflammation and immune response .

Action Environment

The action, efficacy, and stability of dexamethasone acetate can be influenced by various environmental factors. For instance, the activity of CYP3A, which metabolizes dexamethasone acetate, can be affected by various factors, including other drugs, diet, and disease states . Furthermore, the pharmacokinetics and pharmacodynamics of dexamethasone acetate can be influenced by the patient’s physiological state, such as the presence of inflammation or disease .

Safety and Hazards

将来の方向性

Dexamethasone Acetate has been used in the treatment of COVID-19, and research is ongoing to develop efficient Dexamethasone-loaded nanoformulations that ameliorate adverse disease effects . There is also interest in developing Dexamethasone nanoparticles that have different polymorphic forms in their physical composition .

特性

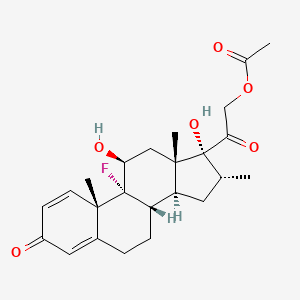

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUJBENLRBOFTD-RPRRAYFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022901 | |

| Record name | Dexamethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1177-87-3 | |

| Record name | Dexamethasone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001177873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXAMETHASONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11.beta.,16.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dexamethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7V8P532WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。